Enterobactin

Catalog No.
S527208
CAS No.
28384-96-5
M.F
C30H27N3O15
M. Wt
669.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enterobactin

CAS Number

28384-96-5

Product Name

Enterobactin

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide

Molecular Formula

C30H27N3O15

Molecular Weight

669.5 g/mol

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N

SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Solubility

PARTIALLY SOL IN WATER, DIL ALCOHOL

Synonyms

Enterobactin, Enterochelin

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Description

The exact mass of the compound Enterobactin is 669.1442 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Bacterial Iron Acquisition

One primary area of research focuses on how enterobactin facilitates iron uptake in bacteria. Studies investigate the biosynthesis pathway of enterobactin, the mechanism by which it binds iron with high affinity, and the transport system responsible for its import into bacterial cells []. This knowledge helps researchers understand the essential role of iron in bacterial physiology and how bacteria adapt to iron-limiting environments.

Enterobactin is a siderophore, a type of molecule produced by certain bacteria, particularly Escherichia coli, to sequester iron from the environment. It is characterized by its trilactone backbone, which is covalently linked to three catechol moieties through amide bonds. This structure enables enterobactin to exhibit an exceptionally high affinity for ferric ions (iron in the +3 oxidation state), with a stability constant (pFe) of approximately 34.3, making it one of the most potent iron chelators known .

Primarily involving iron coordination and release. The binding of ferric ions occurs through the six oxygen atoms from the catechol groups, forming a stable trianionic complex. Upon protonation, the coordination mode changes, leading to structural alterations that facilitate iron release within bacterial cells . The hydrolysis of enterobactin's ester linkages by the enzyme Fes releases iron into the cytoplasm, where it can be utilized for cellular processes .

Enterobactin plays a crucial role in microbial iron transport and homeostasis. It is synthesized in response to iron deficiency, allowing bacteria to thrive in iron-limited environments. Beyond its role as an iron chelator, enterobactin has been implicated in oxidative stress responses, helping bacteria mitigate damage from reactive oxygen species . The synthesis and transport of enterobactin are tightly regulated by the ferric uptake regulator protein, which responds to intracellular iron levels .

The biosynthesis of enterobactin involves several enzymatic steps catalyzed by a series of proteins encoded by specific genes (entA through entG). The process begins with chorismic acid, which is converted into isochorismate and subsequently into 2,3-dihydroxybenzoate. This compound then undergoes amide formation with serine to yield enterobactin . Chemical synthesis methods have also been developed, achieving varying yields; early methods reported yields around 1%, while more recent approaches have improved this to approximately 50% .

Enterobactin has significant applications in microbiology and pharmacology. Its ability to bind iron has been exploited in developing siderophore-conjugated antibiotics that enhance antibacterial activity against resistant strains of E. coli and other pathogens . Additionally, its unique structure allows for potential use in designing novel chelating agents for therapeutic applications in conditions related to iron metabolism.

Research on enterobactin interactions has focused on its binding mechanisms with ferric ions and its role in cellular uptake systems. Studies have shown that the interaction between ferric enterobactin and bacterial transport proteins is essential for effective iron acquisition . Furthermore, enterobactin's ability to modulate oxidative stress responses suggests interactions with cellular signaling pathways that could be targeted for therapeutic purposes .

Several compounds share structural or functional similarities with enterobactin:

CompoundStructure/FunctionUnique Features
EnterochelinAnother catechol-containing siderophore produced by SalmonellaLess potent than enterobactin in iron binding
FerrichromeA cyclic peptide siderophore produced by fungiDifferent structural backbone (peptide-based)
Siderophores from RhizobiaVarious structures based on catecholate or hydroxamate typesAdapted for symbiotic nitrogen-fixing bacteria
SalicylateSimple aromatic compound with weaker iron-binding capabilityLacks the complex structure of enterobactin

Enterobactin's unique trilactone structure combined with its high affinity for ferric ions distinguishes it from these similar compounds, making it particularly effective for microbial iron acquisition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellowish solid with a peculiar odor; Somewhat hygroscopic; [Merck Index]

Color/Form

YELLOWISH POWDER, GRAINS OR SCALES

XLogP3

2.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

669.14421716 g/mol

Monoisotopic Mass

669.14421716 g/mol

Heavy Atom Count

48

Taste

CHARACTERISTIC, SLIGHTLY SALTY

Odor

PECULIAR, NOT UNPLEASANT

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

35C9R2N24F

MeSH Pharmacological Classification

Siderophores

Other CAS

28384-96-5
9001-98-3

Wikipedia

Enterobactin

Use Classification

Food Additives -> ENZYME_PREPARATION; -> JECFA Functional Classes

Methods of Manufacturing

EXTRACTION FROM DRIED CALF STOMACHS
OBTAINED BY EXTRACTING DRIED STRIPS OF CALF STOMACH WITH 5-10% NACL SOLN CONTAINING BORIC ACID FOR 5 DAYS; IMPROVED PROCESS: KEIL, US PATENT 2,339,931 (1942).

General Manufacturing Information

COAGULATING AGENT OF MILK IN MFR OF RENNET CUSTARDS & IN PRODN OF CASEIN FOR PLASTICS
RENNIN IS UNIQUE ENZYME WHICH AFTER CLOTTING MILK HAS NO FURTHER RAPID OR EXTENSIVE ACTION ON THE CURD. IT...ACTS AS PROTEASE, SPLITTING PEPTIDE BONDS IN ONE PARTICULAR CASEIN FRACTION.
IN AN INVESTIGATION WITH EIGHT DIFFERENT PROTEASES...RENNIN & PEPSIN PRODUCED LARGEST AMT OF CURD AFTER 15 MINUTES & NO LOSS OF YIELD AFTER 60 MIN IN CONTACT WITH THE WHEY... RENNIN GAVE THE FIRMEST CURD...
IT HAS POWER OF COAGULATING 25,000 TIMES ITS OWN WEIGHT OF MILK.
SECRETED AS INACTIVE PRECURSOR CALLED PRORENNIN & CONVERTED IN ACID ENVIRONMENT OF /CALF/ STOMACH TO ACTIVE ENZYME.

Stability Shelf Life

DRY SUBSTANCE STABLE, AQ SOLN ARE NOT; STRONGLY AFFECTED BY ULTRAVIOLET (SUNLIGHT)

Dates

Modify: 2023-07-15
Kadi et al. A new family of ATP-dependent oligomerization-macrocyclization biocatalysts Nature Chemical Biology, doi: 10.1038/NChemBio.2007.23, published online 19 August 2007. http://www.nature.com/naturechemicalbiology
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

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